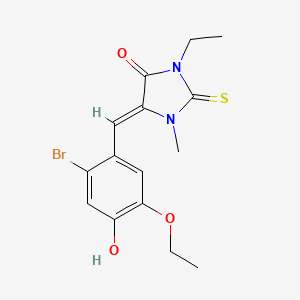![molecular formula C21H26N2O3 B4629372 1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2-(2-METHOXYPHENYL)-1-ETHANONE](/img/structure/B4629372.png)
1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2-(2-METHOXYPHENYL)-1-ETHANONE
Overview
Description
1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2-(2-METHOXYPHENYL)-1-ETHANONE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of both ethoxy and methoxy functional groups attached to phenyl rings, which are further connected to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2-(2-METHOXYPHENYL)-1-ETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The initial step involves the synthesis of the piperazine ring, which can be achieved through the cyclization of ethylenediamine with dihaloalkanes.
Attachment of Phenyl Rings: The next step involves the introduction of the phenyl rings with ethoxy and methoxy substituents. This can be accomplished through nucleophilic aromatic substitution reactions.
Formation of the Ethanone Linkage: The final step involves the formation of the ethanone linkage, which can be achieved through Friedel-Crafts acylation reactions using appropriate acylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving the use of industrial-grade reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2-(2-METHOXYPHENYL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the phenyl rings.
Scientific Research Applications
1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2-(2-METHOXYPHENYL)-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Pharmacology: It is investigated for its interactions with various receptors and enzymes, providing insights into its mechanism of action.
Chemical Biology: The compound is used as a tool to study biological pathways and molecular interactions.
Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2-(2-METHOXYPHENYL)-1-ETHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may interact with adrenergic receptors, affecting neurotransmitter release and signal transduction.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: A structurally similar compound with a methoxy group on the phenyl ring.
2-{5-[4-(2-methoxyphenyl)piperazin-1-yl]pentyl}-1H-benzo[d]imidazole: Another compound with a piperazine core and methoxy-substituted phenyl ring.
Uniqueness
1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2-(2-METHOXYPHENYL)-1-ETHANONE is unique due to the presence of both ethoxy and methoxy groups, which may confer distinct chemical and biological properties. This dual substitution pattern can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
1-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-3-26-20-11-7-5-9-18(20)22-12-14-23(15-13-22)21(24)16-17-8-4-6-10-19(17)25-2/h4-11H,3,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQRBWZGQIYXRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,5-DIMETHYLPHENOXY)METHYL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4629289.png)
![N-(3-chlorophenyl)-4-phenyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide](/img/structure/B4629291.png)
![(5E)-5-[(5-methylfuran-2-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4629303.png)
![trans-4-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B4629307.png)
![19-Thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,10,13(18)-tetraene-3,8-dithione](/img/structure/B4629309.png)

![2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine](/img/structure/B4629339.png)
![[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(PHENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4629346.png)
![2-(4-chlorophenyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4629351.png)
![5-methyl-2,4-dioxo-3-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4629356.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3-pyridinyl)-3-isoxazolecarboxamide](/img/structure/B4629357.png)
![2-methyl-3-nitro-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4629359.png)
![2-[(methylsulfonyl)(phenyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B4629363.png)

